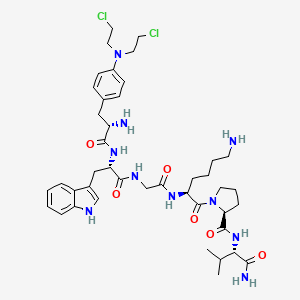

H-Mel-Trp-Gly-Lys-Pro-Val-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

112983-70-7 |

|---|---|

Molecular Formula |

C42H60Cl2N10O6 |

Molecular Weight |

871.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H60Cl2N10O6/c1-26(2)37(38(47)56)52-41(59)35-11-7-19-54(35)42(60)33(10-5-6-18-45)50-36(55)25-49-40(58)34(23-28-24-48-32-9-4-3-8-30(28)32)51-39(57)31(46)22-27-12-14-29(15-13-27)53(20-16-43)21-17-44/h3-4,8-9,12-15,24,26,31,33-35,37,48H,5-7,10-11,16-23,25,45-46H2,1-2H3,(H2,47,56)(H,49,58)(H,50,55)(H,51,57)(H,52,59)/t31-,33-,34-,35-,37-/m0/s1 |

InChI Key |

OUAFDMPKBCDEID-KPNBNENOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)N(CCCl)CCCl)N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)N(CCCl)CCCl)N |

Origin of Product |

United States |

Recombinant Methods:for Larger Peptides or Proteins, Genetic Methods Can Be Employed.

Isotopic Labeling Approaches for H-Mel-Trp-Gly-Lys-Pro-Val-NH2 and its Analogues

Isotopic labeling is a crucial technique for detailed structural and dynamic studies of peptides using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov This involves replacing specific atoms (like ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, ²H/D). nih.govprotein-nmr.org.uk

Methods of Isotopic Labeling:

Uniform Labeling: In this approach, the peptide is synthesized so that all instances of a particular element are replaced with its heavy isotope. For recombinant expression, this is achieved by growing the host organism on a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively. nih.govunl.pt This method is powerful for obtaining a wide range of structural constraints from a single sample. nih.gov

Site-Specific Labeling: For synthetic peptides produced via SPPS, specific labeled amino acids can be incorporated at desired positions in the sequence. nih.gov This is particularly useful for simplifying complex NMR spectra and focusing on a specific region of the peptide, such as the active site or a protein-protein interaction interface.

Selective Labeling: This is a compromise between uniform and site-specific labeling. For example, protocols exist for the production of highly deuterated proteins, which improves NMR spectral quality for large molecules, while selectively incorporating protons back into specific sites, such as the methyl groups of Isoleucine, Leucine, and Valine. protein-nmr.org.uk

These labeling strategies are indispensable for determining the three-dimensional structure of peptides in solution, studying their conformational dynamics, and mapping their interactions with receptors, all of which are critical for understanding their biological function and for the rational design of new, improved analogues. nih.govprotein-nmr.org.uk

Conformational Analysis and Stereochemical Influences on H Mel Trp Gly Lys Pro Val Nh2 Activity

Examination of Peptide Conformation through Spectroscopic Methods

For instance, the conformational analysis of the C-terminal tripeptide of α-MSH, Ac-Lys-Pro-Val-NH2, has been studied using molecular dynamics simulations. nih.gov These computational studies help in understanding the accessible conformational space of the peptide, which can then be used to design constrained analogues with potentially enhanced activity and selectivity. nih.gov

Furthermore, techniques like liquid chromatography coupled with ultraviolet detection (LC-UV) and tandem mass spectrometry (MS/MS) are crucial for the identification and purity assessment of synthetic peptides such as Melanotan II. mmu.ac.uk These methods, while not directly providing conformational data, are essential for ensuring the quality of the peptides used in conformational and biological studies. mmu.ac.uk The dissociation constants of Melanotan II, a cyclic analogue, have been determined using potentiometric titration and ultraviolet spectrophotometry, providing insights into its chemical properties that influence its behavior in biological systems. nih.govarizona.edu

Table 1: Spectroscopic and Analytical Methods for Peptide Characterization

| Method | Application | Reference |

| Molecular Dynamics | Theoretical conformational analysis of peptide fragments. | nih.gov |

| LC-UV-MS/MS | Identification, quantification, and purity analysis of synthetic peptides. | mmu.ac.uk |

| Potentiometric Titration | Determination of dissociation constants (pKa values). | nih.govarizona.edu |

| Ultraviolet Spectrophotometry | Determination of dissociation constants and concentration. | nih.govarizona.edu |

Role of D-Amino Acid Stereochemistry in H-Mel-Trp-Gly-Lys-Pro-Val-NH2 Analogues

The stereochemistry of amino acids is a critical determinant of peptide conformation and, consequently, its biological function. libretexts.org Naturally occurring amino acids are predominantly in the L-configuration. libretexts.org The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's structure and its interaction with receptors. youtube.comyoutube.comyoutube.com

In the context of melanocortin receptor ligands, the introduction of D-amino acids has been a widely used strategy to enhance potency and selectivity. For example, in analogues of Pro-Leu-Gly-NH2, the substitution of L-Pro with D-Pro resulted in an analogue with comparable activity in modulating dopamine (B1211576) receptor binding, indicating that the stereochemistry at this position can be altered without losing biological function. nih.gov

The replacement of L-amino acids with D-amino acids can induce specific turns in the peptide backbone, leading to more stable and defined conformations. This can result in a higher affinity for the target receptor. The rationale behind this is that the D-amino acid can orient its side chain in a way that is more favorable for binding or can protect the peptide from enzymatic degradation, thereby increasing its biological half-life.

Table 2: Impact of D-Amino Acid Substitution on Peptide Activity

| Analogue | Modification | Effect on Activity | Reference |

| D-Pro-Leu-Gly-NH2 | L-Pro replaced with D-Pro | Activity comparable to the L-Pro analogue. | nih.gov |

| WKYMVm | Contains D-Met | Activates FPR, FPRL1, and FPRL2 receptors. | nih.gov |

| WKYMVM | All L-amino acids | Activates only FPRL1 and FPRL2 receptors. | nih.gov |

Impact of Cyclic Constraints on this compound Conformation

Imposing cyclic constraints on a linear peptide is a powerful strategy to reduce its conformational flexibility. This can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. Cyclization can be achieved through various chemical strategies, such as forming a lactam bridge between the side chains of two amino acids.

Melanotan II is a prime example of a cyclic analogue of α-MSH. nih.govarizona.edu It is a cyclic heptapeptide (B1575542) with a lactam bridge, which significantly constrains its structure. nih.govarizona.educaymanchem.com This cyclization is a key factor in its high potency and broad-spectrum activity at melanocortin receptors. The rigidified structure of Melanotan II is thought to mimic the bioactive conformation of the linear α-MSH peptide when it binds to its receptor.

The conformational analysis of such cyclic peptides often reveals a more defined set of structures in solution compared to their linear counterparts. This reduction in conformational entropy upon binding can contribute to a more favorable binding free energy.

Structural Determinants of Ligand-Receptor Interactions for this compound

The biological activity of this compound and its analogues is ultimately determined by their ability to bind to and activate specific melanocortin receptors. The interaction is highly dependent on the three-dimensional arrangement of key amino acid residues within the peptide, which form the binding epitope.

Research on α-MSH has revealed that it possesses two distinct "message sequences" or active sites that can independently trigger the receptor. nih.gov One of these active sites is the C-terminal sequence -Gly-Lys-Pro-Val-NH2. nih.gov The lysine (B10760008) residue at position 11 and the C-terminal tripeptide -Lys-Pro-Val-NH2 are of significant biological importance. nih.gov Modifications to the length of the lysine side chain have been shown to drastically reduce the melanotropic potency of the analogues. nih.gov

The tripeptide Lys-Pro-Val itself has been identified as the active sequence responsible for the antipyretic and anti-inflammatory activities of α-MSH. nih.gov This underscores the critical role of this specific sequence in mediating the biological effects of the parent hormone. The interaction of this peptide with its receptor is a complex process involving a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions, all of which are dictated by the peptide's conformation.

Table 3: Key Structural Determinants for Receptor Interaction

| Peptide/Fragment | Key Residues/Sequence | Biological Significance | Reference |

| α-MSH | -Glu-His-Phe-Arg-Trp- | Primary message sequence. | nih.gov |

| α-MSH | -Gly-Lys-Pro-Val-NH2 | Secondary message sequence. | nih.gov |

| α-MSH[11-13] | Lys-Pro-Val | Mediates antipyretic and anti-inflammatory effects. | nih.gov |

Structure Activity Relationship Sar Studies of H Mel Trp Gly Lys Pro Val Nh2 and Its Analogues

Elucidation of Active Sites within Melanotropin Peptides Related to H-Mel-Trp-Gly-Lys-Pro-Val-NH2

Melanotropin peptides, derived from the pro-opiomelanocortin (POMC) precursor, share a common core amino acid sequence, His-Phe-Arg-Trp, which is recognized as essential for receptor binding and activation. nih.gov Modifications to the amino acid residues at positions 6 (His), 7 (Phe), 8 (Arg), and 9 (Trp) have been shown to be critical for molecular recognition and activation of melanocortin receptors. nih.gov Specifically, the His-Phe-Arg-Trp sequence is a central pharmacophore for melanocortin receptor activity. The native α-MSH is a tridecapeptide with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. nih.gov The core α-MSH sequence His6-Phe7-Arg8-Trp9 is conserved across various species and is sufficient for receptor recognition, while the C-terminal fragment is not considered essential for binding. nih.gov

Research has identified that certain residues within the melanocortin receptors are crucial for agonist binding. Glutamic and aspartic acids in the transmembrane domains of all five melanocortin receptor subtypes are vital for endogenous agonist binding and signaling. nih.gov Mutations of these residues to alanine (B10760859) significantly decrease agonist binding and receptor activation. nih.gov

Impact of N-Terminal and C-Terminal Modifications on Biological Activity

Modifications at the N-terminus and C-terminus of melanotropin peptides can significantly influence their biological activity and stability.

N-Terminal Modifications:

Acetylation: Acetylation of the N-terminus removes the positive charge, mimicking natural proteins and in some cases, increasing the peptide's stability by preventing degradation. sigmaaldrich.com Studies on α-MSH fragments have shown that N-terminal acylation can enhance melanin-dispersing activity by 2 to 10 times compared to the unsubstituted sequences. nih.gov This suggests that a carbonyl group at the N-terminus is important for increasing the hormonal effect. nih.gov

Alkylation: In contrast to acylation, alkylation of the N-terminus does not appear to significantly alter the biological activity of the parent peptide. nih.gov

Other Substitutions: The attachment of a drug molecule to the N-terminus of an α-MSH analogue resulted in a conjugate with high antitumor effect, indicating the importance of this position for creating targeted drug delivery systems. nih.gov However, another study found that an acetylated N-terminus in native α-MSH is important and that modification at this position is not always favorable. nih.gov

C-Terminal Modifications:

Amidation: The C-terminus of many bioactive peptides, including this compound, is amidated. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can prevent enzymatic degradation and mimic the structure of native proteins. sigmaaldrich.com

Amino Acid Scan and Substitution Effects on this compound Functionality

Systematic amino acid substitutions are a cornerstone of SAR studies, providing detailed insights into the functional role of each residue.

Systematic substitution of the Histidine (His) residue in a pentapeptide agonist template (Bu-His(6)-DPhe(7)-Arg(8)-Trp(9)-Gly(10)-NH(2)) led to the discovery of analogues with moderate selectivity for the human melanocortin-4 receptor (hMC4R) over the human melanocortin-1 receptor (hMC1R). nih.gov Further studies resulted in potent hMC4R agonists that were inactive at hMC1R, hMC3R, and hMC5R. nih.gov

The following table summarizes the effects of various amino acid substitutions on the activity of melanotropin peptide analogues.

| Original Residue | Position | Substitution | Effect on Activity | Reference |

| His | 6 | 2-aminotetraline-2-carboxylic acid (Atc) | Moderate selectivity for hMC4R over hMC1R | nih.gov |

| His | 6 | Penta-5-BrAtc | Potent hMC4R agonist, inactive at hMC1R, hMC3R, hMC5R | nih.gov |

| His | 6 | Penta-5-Me2NAtc | Potent hMC4R agonist, inactive at hMC1R, hMC3R, hMC5R | nih.gov |

| D-Phe | 7 | D-Naphthylalanine | Loss of agonist activity at hMC3R and hMC4R | nih.gov |

Influence of Specific Residues (e.g., Trp, Gly, Lys, Pro, Val) on Receptor Binding and Efficacy

The individual amino acids within the this compound sequence play distinct roles in its interaction with melanocortin receptors.

Tryptophan (Trp): Tryptophan residues are frequently found at the lipid-aqueous interface of membrane-spanning proteins and are considered important for protein structure and function. nih.gov In the context of melanotropin peptides, the Trp residue is part of the essential His-Phe-Arg-Trp core sequence for receptor binding and activation. nih.gov

Lysine (B10760008) (Lys): The Lysine residue provides a site for potential modification. For instance, attaching a drug molecule to the side chain of lysine in an α-MSH analogue has been explored in the development of peptide-drug conjugates. nih.gov

Proline (Pro): The Proline residue introduces a rigid kink in the peptide backbone, which can be crucial for adopting the correct conformation for receptor binding.

Comparative SAR of Linear versus Cyclic this compound Analogues

Cyclization is a common strategy to enhance the properties of linear peptides.

| Property | Linear Analogues | Cyclic Analogues | Reference |

| Potency | Often potent | Generally exhibit greater potency | nih.gov |

| Activity Duration | Prolonged activity compared to α-MSH | More prolonged activity than linear counterparts | nih.gov |

| Enzyme Stability | Resistant to some proteolytic enzymes | More resistant to enzymatic inactivation | nih.gov |

| Receptor Selectivity | Can be selective | Cyclization can enhance receptor selectivity | nih.govnih.gov |

| Binding Affinity | Can have high affinity | Cyclization often improves selective binding | nih.gov |

Studies comparing linear and cyclic analogues of an α-MSH fragment (Ac-[Nle4, Asp5, D-Phe7, Lys10]α-MSH4-10-NH2) revealed that both were more potent and had more prolonged activity than α-MSH. nih.gov However, the cyclic analogue demonstrated greater potency, longer-lasting activity, and higher stability against enzymatic degradation compared to its linear counterpart. nih.gov Cyclization can constrain the peptide's conformation, potentially leading to a better fit with the receptor's binding pocket and improved selectivity. nih.gov While not always the case, peptide cyclization generally improves the selective binding and stability of their linear precursors. nih.gov

Molecular Interactions and Receptor Pharmacology of H Mel Trp Gly Lys Pro Val Nh2

Binding Affinity and Selectivity at Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)

The binding affinity and selectivity of melanocortin ligands are critical determinants of their pharmacological profiles. Endogenous melanocortins exhibit different affinities for the various receptor subtypes. For instance, α-MSH has the highest affinity for MC1R and MC5R, while β-MSH binds with the highest affinity to MC4R, and γ1-MSH to MC3R. nih.govmdpi.com Synthetic analogues have been developed with the goal of achieving greater receptor selectivity.

While specific binding data for the linear peptide H-Mel-Trp-Gly-Lys-Pro-Val-NH2 is not extensively documented in publicly available research, the pharmacology of structurally related and more widely studied analogues provides significant insights. The core sequence His-Phe-Arg-Trp is a conserved motif essential for the activity of many melanocortin peptides. nih.gov Analogues are often designed by modifying this core and surrounding residues.

One of the most studied analogues is Melanotan II (MT-II), a cyclic peptide with the sequence Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2. nih.govmdpi.com Another potent, non-selective agonist is NDP-α-MSH ([Nle4, D-Phe7]-α-MSH). mdpi.com These compounds generally exhibit high affinity across several melanocortin receptors. For example, NDP-α-MSH demonstrates nanomolar to subnanomolar potencies at MC1R, MC3R, MC4R, and MC5R. mdpi.com

The table below presents binding affinities for representative melanocortin ligands, illustrating the typical range of affinities observed for synthetic analogues at human melanocortin receptors.

Binding Affinities (Ki, nM) of Representative Melanocortin Ligands at Human MCRs

| Ligand | hMC1R | hMC3R | hMC4R | hMC5R |

|---|---|---|---|---|

| α-MSH | 0.24 | 3.9 | 9.0 | 1.8 |

| NDP-α-MSH | 0.08 | 0.66 | 0.47 | 0.94 |

| Melanotan II | 0.16 | 4.1 | 1.0 | 45 |

Data compiled from scientific literature. Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium.

Agonist, Antagonist, and Inverse Agonist Properties of this compound Analogues

The functional activity of melanocortin ligands is complex, with analogues capable of acting as agonists, antagonists, or even inverse agonists. This functional diversity arises from subtle differences in how these ligands interact with and stabilize different conformational states of the receptors. arizona.edu

Agonists: Many synthetic analogues, like NDP-α-MSH and Melanotan II, are potent agonists at several melanocortin receptors, mimicking the action of endogenous peptides like α-MSH to stimulate intracellular signaling pathways, such as cyclic AMP (cAMP) production. nih.govmdpi.com For example, Melanotan II is known to induce penile erection through its agonist activity at brain and spinal melanocortin receptors. nih.gov

Antagonists: The development of selective antagonists has also been a key research goal. SHU9119 (Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2) is a classic example of a potent antagonist at MC3R and MC4R, while remaining an agonist at MC1R. nih.gov This mixed pharmacology highlights the potential for developing ligands with highly specific effects.

Mixed Agonist/Antagonist Properties: Some analogues exhibit a "mixed pharmacology" profile. For instance, the tetrapeptide Ac-His-DPhe(p-I)-Arg-Trp-NH2 was found to have partial agonist/antagonist activity at the mouse MC3R while being a full agonist at the mouse MC4R. nih.gov This demonstrates that minor chemical modifications, such as the substitution at the D-Phe position, can significantly alter the functional properties of a ligand at a specific receptor subtype. nih.gov The search for MC3R-selective compounds has led to the discovery of novel tetrapeptide-based ligands that act as dual MC3R agonists/MC4R antagonists or as selective MC3R antagonists. umn.edu

The functional activity of these analogues is summarized in the table below.

Functional Properties of Selected Melanocortin Receptor Ligands

| Ligand | Receptor(s) | Functional Activity |

|---|---|---|

| NDP-α-MSH | MC1R, MC3R, MC4R, MC5R | Agonist |

| Melanotan II | MC1R, MC3R, MC4R | Agonist |

| SHU9119 | MC3R, MC4R | Antagonist |

| SHU9119 | MC1R | Agonist |

| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | mMC3R | Partial Agonist/Antagonist |

Allosteric Modulation of Melanocortin Receptors by this compound Analogues

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov This binding can alter the affinity or efficacy of the orthosteric ligand. nih.gov This approach offers the potential for greater receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites among closely related receptors. nih.gov

While the concept of allosteric modulation of melanocortin receptors is an active area of research, specific studies detailing the allosteric properties of this compound or its direct peptide analogues are limited in the public domain. However, the melanocortin receptor family is known to possess functional allosteric binding sites. nih.gov Research has identified small-molecule compounds that act as allosteric modulators. For example, Ipsen 5i and ML00253764, known as antagonists or inverse agonists for the human MC4R, were found to act as neutral allosteric modulators for the cAMP signaling pathway but as allosteric agonists for the ERK1/2 pathway in teleost fish MC4Rs. nih.gov The development of positive allosteric modulators (PAMs) for MC3R is also being explored for its therapeutic potential in inflammatory conditions. pa2online.org

Receptor Dimerization and Oligomerization Studies with this compound Ligands

G protein-coupled receptors, including melanocortin receptors, can exist and function as dimers or higher-order oligomers. This dimerization can influence receptor signaling and pharmacology. Studies using techniques like bioluminescence resonance energy transfer (BRET) have shown that the MC4R can form constitutive homodimers, meaning they exist as dimers even without a ligand bound. nih.gov The formation of these MC4R homodimers was not found to be regulated by peptide interactions. nih.gov

Receptor dimerization has been implicated in human health, with some obesity-associated MC4R mutations impairing the receptor's ability to form dimers. frontiersin.org Furthermore, the dimerization of MC4R has been shown to play a role in controlling puberty onset and body size in fish, where mutant receptors can have a dominant-negative effect on wild-type receptors through dimerization. frontiersin.org While ligands can influence GPCR dimerization in some systems, studies on MC4R have shown that activation by the potent agonist NDP-α-MSH did not significantly affect receptor dimerization. frontiersin.org There is no specific research available detailing the direct effects of this compound or its close analogues on melanocortin receptor dimerization.

Mechanisms of Biological Action of H Mel Trp Gly Lys Pro Val Nh2

G Protein-Coupled Receptor (GPCR) Signaling Pathways Activation by H-Mel-Trp-Gly-Lys-Pro-Val-NH2

As a synthetic analog of α-MSH, this compound mimics the action of the natural hormone by binding to melanocortin receptors, which are members of the Class A family of GPCRs. peptidesociety.orgacs.org The binding of this peptide to these receptors initiates a cascade of intracellular events that define its biological activity. The melanocortin system itself is a complex network involving these receptors, endogenous agonists derived from the proopiomelanocortin (POMC) gene (such as α-, β-, and γ-MSH, and ACTH), and endogenous antagonists like the agouti signaling protein (ASIP) and agouti-related protein (AgRP). peptidesciences.compeptidesociety.org

The interaction of this compound with these GPCRs is the critical first step in its mechanism of action. corepeptides.com For instance, its binding to the MC1R on melanocytes is the primary trigger for melanogenesis, the process of melanin (B1238610) production. peptidesciences.comwikipedia.org Similarly, its effects on sexual arousal are largely attributed to its activation of MC4R and potentially MC3R in the central nervous system. peptidesciences.comwikipedia.org The peptide's cyclic structure is believed to contribute to a higher binding affinity for these receptors compared to the endogenous α-MSH, leading to more prolonged biological effects. primeinsights.in

Intracellular Signal Transduction Cascades (e.g., cAMP Production, PKA Activation)

Upon binding of this compound to a melanocortin receptor, a conformational change is induced in the receptor, leading to the activation of an associated G protein. This initiates a well-defined intracellular signaling cascade. Specifically, the activation of melanocortin receptors typically stimulates the enzyme adenylyl cyclase. corepeptides.com

Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. corepeptides.com The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). corepeptides.com PKA, in turn, phosphorylates various downstream target proteins, including transcription factors, which ultimately orchestrates the cellular response to the initial peptide binding. This cAMP/PKA pathway is a fundamental mechanism through which this compound exerts many of its effects, particularly in melanocytes. corepeptides.com

Regulation of Downstream Effector Molecules and Gene Expression in Melanocytes

The activation of the PKA pathway by this compound in melanocytes has profound effects on gene expression. A key downstream target of PKA is the microphthalmia-associated transcription factor (MITF). The phosphorylation of MITF by PKA enhances its transcriptional activity, leading to the increased expression of genes essential for melanin synthesis.

These genes include those encoding for tyrosinase, the rate-limiting enzyme in melanogenesis, as well as other enzymes like tyrosinase-related protein 1 (TRP-1) and dopachrome (B613829) tautomerase (DCT). The upregulation of these enzymes results in an increased production of melanin, the pigment responsible for skin, hair, and eye color. unsw.edu.au This ultimately leads to a darkening of the skin, which provides enhanced protection against ultraviolet (UV) radiation. peptidesciences.com

Furthermore, research indicates that this compound can influence other signaling pathways. For example, studies have shown that it can increase the expression of the Phosphatase and Tensin Homolog (PTEN) protein. creative-peptides.comnih.gov PTEN is a tumor suppressor that can inhibit the AKT/nuclear factor kappa B (NF-κB) signaling pathway. creative-peptides.comnih.gov This action has been linked to the inhibition of cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production in melanoma cells, suggesting a potential anti-inflammatory and anti-neoplastic mechanism. creative-peptides.comnih.gov

Comparative Analysis of Signal Transduction Profiles Across Melanocortin Receptor Subtypes

This compound exhibits a non-selective binding profile, interacting with several melanocortin receptor subtypes with varying affinities. peptidesciences.comwikipedia.org This differential binding affinity translates into distinct downstream signaling and physiological outcomes depending on the receptor subtype and the tissue in which it is expressed.

| Receptor Subtype | Reported Ki Values (nM) | Primary Physiological Roles Associated with Agonism |

| MC1R | 0.67 tocris.com | Melanogenesis (skin pigmentation), anti-inflammatory effects peptidesciences.comwikipedia.orgtocris.com |

| MC3R | 34 tocris.com | Regulation of energy homeostasis, sexual function, anti-inflammatory effects peptidesciences.comtocris.com |

| MC4R | 6.6 tocris.com | Regulation of appetite, energy homeostasis, sexual function (erectile activity) peptidesciences.comwikipedia.orgtocris.com |

| MC5R | 46 tocris.com | Regulation of exocrine gland secretion revolutionhealth.orgtocris.com |

This table presents the binding affinities (Ki values) of this compound for different melanocortin receptor subtypes. A lower Ki value indicates a higher binding affinity.

The high affinity of this compound for MC1R explains its potent effect on skin pigmentation. tocris.com Its significant affinity for MC4R underlies its well-documented effects on appetite suppression and increased sexual arousal. wikipedia.orgtocris.com The activation of MC3R also contributes to the regulation of energy balance and may play a role in its anti-inflammatory properties. peptidesciences.com The interaction with MC5R is less characterized but is thought to be involved in the function of exocrine glands. revolutionhealth.org The ability of this compound to engage multiple receptor subtypes, each linked to distinct signaling pathways and physiological functions, highlights the complexity of its biological actions.

Advanced Peptide Design and Engineering Based on H Mel Trp Gly Lys Pro Val Nh2 Scaffold

Rational Design Principles for Melanotropin Analogues

The rational design of melanotropin analogues is a sophisticated process aimed at optimizing their interaction with specific melanocortin receptors (MCRs) to achieve desired biological effects. This involves a deep understanding of the structure-activity relationships (SAR) that govern ligand binding and receptor activation. nih.gov

A primary strategy involves modifying the core pharmacophore of melanotropin peptides, typically the His-Phe-Arg-Trp sequence, which is essential for receptor recognition. nih.govnih.gov For instance, substituting the phenylalanine at position 7 with a D-isomer, such as D-Phe, has been shown to increase the ligand's potency. nih.gov Further modifications, like replacing D-Phe with the bulkier D-Nal(2') (β-(2-naphthyl)-D-alanine), can convert an agonist into a potent antagonist at certain receptors, as seen in the well-known MCR antagonist SHU-9119. nih.govnih.gov

Another key design principle is the introduction of conformational constraints, often through cyclization. Creating cyclic lactam peptides, such as MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2), has produced analogues with greater stability and potency compared to their linear counterparts. nih.gov The size of the cyclic ring is a critical factor; expanding a 23-membered lactam ring to a 26-membered one by adding a Glycine residue can significantly enhance receptor selectivity. nih.gov

Computational methods, including molecular modeling and 3D structural analysis via NMR, play a pivotal role in modern peptide design. nih.gov These tools allow researchers to predict how structural changes will affect the peptide's conformation and its fit within the receptor's binding pocket. This structure-based drug design has been instrumental in developing selective ligands for the five MCR subtypes (MC1R to MC5R). nih.gov

Furthermore, chemical modifications like N-methylation of the peptide backbone can improve pharmacological properties. This strategy can increase metabolic stability, enhance lipophilicity for better tissue penetration, and alter receptor subtype selectivity. nih.gov By systematically applying these principles, scientists can fine-tune melanotropin analogues for specific biological and medical applications, transforming a general scaffold into a highly selective and potent molecular tool. nih.gov

| Design Principle | Example Modification | Outcome | Reference |

| Pharmacophore Modification | Substitution of Phe with D-Nal(2') | Conversion from agonist to antagonist | nih.gov, nih.gov |

| Conformational Constraint | Cyclization (Lactam bridge) | Increased stability and potency | nih.gov |

| Scaffold Alteration | Expansion of lactam ring size | Enhanced receptor selectivity | nih.gov |

| Backbone Modification | N-methylation | Improved metabolic stability and bioavailability | nih.gov |

Peptidomimetic Approaches for Enhanced Receptor Interaction and Specificity

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. In the context of the H-Mel-Trp-Gly-Lys-Pro-Val-NH2 scaffold, peptidomimetic strategies aim to replicate the key interactions with melanocortin receptors while offering improved drug-like properties. nih.gov

One successful approach is the incorporation of non-natural structural elements that induce a specific secondary structure, such as a reverse turn. The pharmacophore sequence of melanotropins often adopts a turn conformation when bound to its receptor. By designing molecules that are pre-organized into this bioactive conformation, binding affinity and selectivity can be significantly enhanced. For example, incorporating a 10-membered thioether-heterocycle ring into a peptide template serves as a reverse-turn mimetic. nih.gov This structural constraint reduces the conformational flexibility of the ligand, lowering the entropic penalty of binding and leading to more potent and selective interactions. This strategy has led to the discovery of highly selective ligands for the melanocortin-3 receptor (MC3R). nih.gov

Another peptidomimetic strategy involves replacing parts of the peptide backbone with more stable chemical linkages. N-methylation, as mentioned previously, is one such technique that not only enhances stability but also explores new conformational spaces, potentially leading to altered receptor selectivity. nih.gov

The discovery of novel peptide and peptidomimetic templates is often accelerated by high-throughput screening methods like mixture-based positional scanning. This technique allows for the rapid evaluation of large libraries of compounds to identify new scaffolds with desired activities. umn.edu Through this method, novel tetrapeptide templates have been identified that serve as starting points for the development of selective MC3R ligands. umn.edu These approaches move beyond simple amino acid substitution to create fundamentally new molecular architectures that retain the essential pharmacophoric elements for receptor interaction while possessing superior pharmacological profiles.

| Peptidomimetic Strategy | Description | Example | Benefit | Reference |

| Reverse-Turn Mimetics | Incorporating a rigid chemical scaffold to mimic the bioactive reverse-turn conformation of the peptide pharmacophore. | Thioether-heterocycle ring | Increased potency and receptor selectivity. | nih.gov |

| Backbone Modification | Replacing amide bonds with more stable linkages or adding groups to the nitrogen atom. | N-methylation | Enhanced metabolic stability and altered selectivity. | nih.gov |

| Template Discovery | Using combinatorial chemistry and screening to identify novel, non-natural scaffolds. | Mixture-based positional scanning | Identification of new lead compounds with unique properties. | umn.edu |

Conjugation Strategies for Targeted Delivery (e.g., with alkylating agents or radionuclides)

Conjugating melanotropin peptide analogues to cytotoxic agents or imaging probes is a powerful strategy for targeted delivery, particularly in cancer therapy and diagnostics. The melanocortin 1 receptor (MC1R) is significantly overexpressed on the surface of most melanoma cells, making it an ideal target. nih.govnih.govsnmjournals.org By attaching a potent "payload" to a peptide that selectively binds to MC1R, the payload can be delivered directly to the tumor cells, minimizing damage to healthy tissues. nih.govariel.ac.il

Conjugation with Radionuclides: Peptide Receptor Radionuclide Therapy (PRRT) utilizes peptides to deliver therapeutic radionuclides to cancer cells. nih.gov Melanotropin analogues can be conjugated to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which securely holds a radioactive metal ion. snmjournals.orgunipv.it

For Imaging: Diagnostic radionuclides like Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹mTc) can be chelated and conjugated to MSH peptides. snmjournals.orgnih.govwuxiapptec.com These conjugates allow for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize melanoma tumors. nih.gov

For Therapy: Therapeutic radionuclides that emit cell-killing radiation, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), can be used. snmjournals.org For example, ¹⁷⁷Lu-DOTA-MSH analogues have shown high uptake in melanoma cells and are being explored for targeted radionuclide therapy. snmjournals.org The design of these conjugates involves a targeting peptide, a linker, a chelator, and the radionuclide itself. wuxiapptec.com

Conjugation with Alkylating Agents: Chemotherapeutic drugs, such as alkylating agents, can also be conjugated to melanotropin peptides. Daunomycin, an anticancer drug, has been successfully attached to α-MSH derivatives. nih.gov In one study, the most effective conjugate involved linking daunomycin to the side chain of a lysine (B10760008) residue within the peptide sequence. nih.gov This peptide-drug conjugate (PDC) demonstrated higher cellular uptake and more potent tumor growth inhibition in melanoma cell lines compared to the free drug, highlighting the benefit of targeted delivery. nih.gov The linkage between the peptide and the drug is a critical design element, with options for both cleavable and non-cleavable linkers depending on the desired mechanism of action. nih.gov

These conjugation strategies transform the peptide scaffold from a simple signaling molecule into a sophisticated delivery vehicle, enabling the development of theranostics—agents that can be used for both diagnosis and therapy. nih.gov

| Conjugate Type | Payload Example | Application | Mechanism | Reference |

| Radionuclide (Imaging) | Gallium-68 (⁶⁸Ga) | PET imaging of melanoma | Peptide targets MC1R on tumor cells, delivering the positron-emitting radionuclide for visualization. | wuxiapptec.com, snmjournals.org |

| Radionuclide (Therapy) | Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | Peptide delivers beta-emitting radionuclide to tumor cells, inducing localized cell death. | nih.gov, snmjournals.org |

| Alkylating Agent | Daunomycin | Targeted Chemotherapy | Peptide targets MC1R, leading to internalization of the drug-conjugate and cytotoxic effect. | nih.gov |

Development of Bivalent and Multivalent Ligands from this compound Derivatives

A cutting-edge approach in peptide engineering is the development of bivalent and multivalent ligands. This strategy involves linking two or more peptide pharmacophores together with a chemical spacer. nih.govnih.gov This design is based on the principle of multivalency, where the simultaneous interaction of multiple ligands with their receptors can lead to a dramatic increase in binding affinity and selectivity. nih.govresearchgate.net This concept is particularly relevant for targeting GPCRs like the melanocortin receptors, which are known to form dimers and higher-order oligomers on the cell surface. nih.gov

Bivalent Ligands: A bivalent ligand consists of two peptide units connected by a spacer. researchgate.net The design of these molecules requires careful consideration of three components: the pharmacophore, the spacer's length and chemical nature, and the point of attachment on the pharmacophore. nih.gov By linking two melanotropin pharmacophores, such as Ac-His-D-Phe-Arg-Trp-NH₂, it is possible to create ligands that can bridge two receptor units within a dimer. nih.gov This can result in significantly higher binding affinity and unique pharmacological profiles compared to their monovalent counterparts. nih.govnih.gov Bivalent ligands can be either homobivalent (containing two identical pharmacophores) or heterobivalent (containing two different pharmacophores), allowing for the targeting of homodimers (e.g., MC4R-MC4R) or heterodimers, respectively. researchgate.net

Multivalent Ligands and Dendrimers: Building on the bivalent concept, multivalent ligands incorporate three or more pharmacophores. These are often constructed on a central scaffold, such as a dendrimer. nih.gov Studies have shown that creating trimeric and higher-order versions of melanotropin ligands can lead to massive increases in binding affinity. For instance, converting a monovalent MSH ligand with micromolar affinity into a trivalent construct resulted in a compound with nanomolar affinity—an increase of over 300-fold. nih.govresearchgate.netacs.org This enhancement is attributed to a combination of statistical effects (an increased probability of binding) and cooperative effects (the binding of one ligand facilitates the binding of the others). nih.gov

These multivalent constructs are highly promising as tools for melanoma targeting. Because cancer cells often overexpress receptors like MC1R, multivalent ligands can achieve enhanced selectivity for these cells over healthy cells, which have a lower receptor density. nih.govresearchgate.net Furthermore, these larger molecules have been shown to be effectively internalized by cells, making them excellent candidates for drug delivery platforms. nih.gov

| Ligand Type | Description | Key Design Feature | Advantage | Reference |

| Bivalent | Two peptide pharmacophores linked by a spacer. | Optimal spacer length and composition. | Can bridge receptor dimers, increasing affinity and altering function. | nih.gov, nih.gov |

| Multivalent (Trimer) | Three peptide pharmacophores linked together. | Spatial arrangement of pharmacophores. | Dramatic (e.g., >300-fold) increase in binding affinity. | nih.gov, acs.org |

| Dendrimer-based | Multiple peptide pharmacophores attached to a branching core scaffold. | High valency and defined structure. | Enhanced target specificity through multivalent interactions; potential for drug delivery. | nih.gov |

Computational Modeling and Simulation Approaches for H Mel Trp Gly Lys Pro Val Nh2

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For H-Mel-Trp-Gly-Lys-Pro-Val-NH2, molecular docking studies are instrumental in understanding its interaction with melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). While specific docking studies on this exact heptapeptide (B1575542) are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on closely related α-MSH analogues and their interactions with MCRs, particularly the melanocortin-4 receptor (MC4R).

The core pharmacophore for melanocortin peptides is the His-Phe-Arg-Trp sequence. However, the C-terminal sequence, in this case, Lys-Pro-Val, also plays a significant role in receptor affinity and selectivity. nih.gov Molecular docking simulations of α-MSH analogues with MC4R have revealed key interactions. For instance, the Arg residue of the core sequence often forms an ionic bond with Asp residues in the receptor, such as Asp122 and Asp126 in TM3 of MC4R. nih.govnih.gov The Trp residue is often found in proximity to Met292 in TM7. nih.gov

A hypothetical molecular docking study of this compound with MC4R would likely show the Trp residue of the peptide making contact with Ile125 of TM3 on the receptor. nih.gov The terminal amine group could interact with hydrophilic residues in the extracellular loops of the receptor, such as Asp189. nih.govnih.gov The predicted binding affinities from such studies can be used to rank potential analogues and guide further experimental investigations.

| Peptide/Analogue | Receptor | Key Interacting Residues (Receptor) | Predicted Binding Affinity (if available) |

| NDP-MSH Analogue | MC4R | Asp122, Asp126, Ile125, His264, Met292 | Not specified |

| α-MSH(6-13) Analogue | Not specified | Not specified | Not specified |

| This compound (Hypothetical) | MC4R | Asp122, Asp126, Ile125, Asp189 | Not specified |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. For a flexible peptide like this compound, MD simulations are essential to understand the ensemble of conformations it can adopt in solution and when interacting with a receptor.

MD simulations of α-MSH and its fragments have shown that these peptides are highly flexible and can adopt various secondary structures, including β-turns and random coils. nih.gov A theoretical conformational study of the tripeptide Ac-Lys-Pro-Val-NH2, the C-terminal sequence of α-MSH, using molecular dynamics revealed that it can adopt several distinct conformations. acs.org The conformational space was classified into different families based on the dihedral angles of the peptide backbone. acs.org These low-energy conformations can serve as templates for designing conformationally constrained non-peptide analogues. acs.org

| Peptide Fragment/Analogue | Simulation Environment | Key Conformational Features Observed |

| Ac-Lys-Pro-Val-NH2 | Not specified | Multiple conformational families, potential for β-turn structures |

| α-MSH(6-13) | SDS micelles (membrane mimetic) | Different turn structures observed for various analogues |

In Silico Screening and Virtual Library Design for H-Mel-Trp-Gly-Lys-NH2 Analogues

In silico screening and virtual library design are powerful computational strategies for discovering new and improved bioactive molecules. These methods involve the computational evaluation of large libraries of virtual compounds to identify those with the highest predicted affinity and selectivity for a biological target. While specific examples of large-scale in silico screening for H-Mel-Trp-Gly-Lys-NH2 analogues are not readily found in the literature, the principles of these techniques are widely applied in the field of melanocortin receptor ligand design.

The process typically starts with a known active peptide, such as this compound, as a template. A virtual library of analogues can then be generated by systematically modifying the peptide at various positions. For example, each amino acid can be substituted with other natural or unnatural amino acids. The N- and C-termini can also be modified.

These virtual libraries can then be screened using high-throughput molecular docking against a model of the target receptor, such as MC4R. The compounds are ranked based on their predicted binding scores, and the top-ranking hits are selected for further analysis and experimental validation. This approach has been successfully used to identify novel peptide and non-peptide ligands for various GPCRs.

For designing a virtual library based on H-Mel-Trp-Gly-Lys-NH2, one could explore:

Amino Acid Substitutions: Replacing each residue with a panel of other amino acids to probe the structure-activity relationship at each position.

Stereochemical Modifications: Introducing D-amino acids at specific positions, which can enhance proteolytic stability and alter conformation.

Cyclization: Introducing cyclic constraints, for example, by forming a lactam bridge between the side chains of Lys and an acidic amino acid, can lead to more potent and selective analogues.

| Screening/Design Strategy | Target Receptor | Potential Modifications | Desired Outcome |

| Virtual Library Screening | MC4R | Amino acid substitutions, stereochemical changes | Identification of analogues with improved binding affinity |

| de novo Design | MC4R | Non-peptidic scaffolds mimicking key pharmacophoric features | Discovery of novel, potent, and selective ligands |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds and to understand the structural features that are important for activity.

While a specific QSAR study for this compound is not available, structure-activity relationship (SAR) studies on related melanocortin peptides provide valuable insights that can form the basis of a QSAR model. For example, SAR studies on linear pentapeptides have shown that substitution of the His residue can lead to analogues with selectivity for MC4R over other melanocortin receptors. nih.gov

To develop a QSAR model for a series of this compound analogues, one would first need to synthesize and test a set of compounds with systematic structural variations. Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, would then be used to derive an equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation might look like:

log(Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2 are coefficients determined from the regression analysis. Such a model could then be used to predict the activity of new analogues and to guide the design of more potent and selective compounds.

| SAR Finding for Related Peptides | Receptor(s) | Implication for QSAR Model |

| His substitution in a pentapeptide agonist can modulate selectivity. nih.gov | hMC1R, hMC4R | Descriptors related to the electronic and steric properties of the residue at this position would likely be important in a QSAR model. |

| The core His-Phe-Arg-Trp sequence is crucial for activity. mdpi.com | MCRs | Descriptors representing the conformational properties of this core sequence would be critical. |

Enzymatic Stability and Biodegradation Studies of H Mel Trp Gly Lys Pro Val Nh2

Susceptibility to Proteolytic Degradation by Endogenous Enzymes

The in vivo half-life of peptides is often limited by their susceptibility to degradation by a wide array of endogenous proteases and peptidases present in the blood, tissues, and cells. The peptide sequence Trp-Gly-Lys-Pro-Val-NH2, being a fragment of the naturally occurring α-MSH, is likely susceptible to enzymatic cleavage.

A key enzyme involved in the inactivation of α-MSH is prolylcarboxypeptidase (PRCP) . nih.gov This enzyme specifically cleaves the peptide bond before the C-terminal amino acid if the penultimate residue is proline, which is the case in the Lys-Pro-Val sequence. PRCP catalyzes the removal of the C-terminal valine residue from α-MSH, resulting in the inactive metabolite α-MSH(1-12). nih.govnih.gov Given that H-Mel-Trp-Gly-Lys-Pro-Val-NH2 shares this C-terminal tripeptide sequence, it is highly probable that it is also a substrate for PRCP, leading to its inactivation through the cleavage of the Pro-Val bond.

Other peptidases found in blood that could potentially degrade this peptide include aminopeptidases and carboxypeptidases. Aminopeptidases cleave amino acids from the N-terminus, while carboxypeptidases act on the C-terminus. The N-terminal "Mel" group, likely a modification to the tryptophan residue, may offer some protection against aminopeptidases. The C-terminal amidation (-NH2) provides resistance to many carboxypeptidases that recognize a free C-terminal carboxyl group.

Furthermore, endopeptidases such as trypsin and chymotrypsin (B1334515), which cleave within the peptide chain, could also play a role in its degradation. Trypsin typically cleaves after basic amino acids like lysine (B10760008) (Lys), while chymotrypsin targets large hydrophobic residues such as tryptophan (Trp). Therefore, the Trp-Gly and Lys-Pro bonds are potential sites for enzymatic attack.

Table 1: Potential Endogenous Enzymes and Cleavage Sites in this compound

| Enzyme | Potential Cleavage Site | Likely Impact on Activity |

| Prolylcarboxypeptidase (PRCP) | Pro-Val | Inactivation nih.gov |

| Trypsin-like enzymes | Lys-Pro | Degradation |

| Chymotrypsin-like enzymes | Trp-Gly | Degradation |

| Aminopeptidases | N-terminus | May be hindered by "Mel" group |

| Carboxypeptidases | C-terminus | Blocked by C-terminal amidation |

Strategies for Enhancing Peptide Stability

To overcome the inherent instability of peptides, several strategies have been developed to enhance their resistance to enzymatic degradation. These modifications aim to protect cleavage sites or to constrain the peptide into a less favorable conformation for enzyme binding.

D-amino acid substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer at a cleavage site can significantly increase resistance to proteolysis. wikipedia.org This is because proteases are highly specific for L-amino acid substrates. For instance, in analogues of α-MSH, the introduction of a D-phenylalanine residue has been shown to confer resistance to enzymatic inactivation. uq.edu.au

Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain to side-chain linkage, can enhance stability by creating a more rigid structure that is less accessible to proteases. nih.gov Cyclic analogues of α-MSH fragments have demonstrated greater potency, prolonged activity, and increased stability against enzymatic degradation compared to their linear counterparts. uq.edu.au

N-terminal and C-terminal modifications: As seen in the query peptide, N-terminal modification (the "Mel" group) and C-terminal amidation are common strategies. The N-terminal modification can block the action of aminopeptidases. The identity of "Mel" in this specific peptide is not definitively established in the literature, but it could represent a group like melittin (B549807) or a custom modification designed to enhance stability. The C-terminal amide group effectively prevents degradation by many carboxypeptidases. nih.gov

Table 2: Overview of Strategies to Enhance the Stability of Melanocortin-like Peptides

| Strategy | Mechanism of Action | Example in Melanocortin Analogues |

| D-amino acid substitution | Steric hindrance at the active site of proteases. wikipedia.org | Ac-[Nle4, Asp5, D-Phe7 , Lys10]α-MSH4-10-NH2 showed high resistance to trypsin and chymotrypsin. uq.edu.au |

| Cyclization | Conformational constraint reduces accessibility to proteases. nih.gov | Cyclic analogues of α-MSH fragments exhibit prolonged activity and stability. uq.edu.au |

| N-terminal modification | Blocks the action of aminopeptidases. | The N-terminal acetylation of α-MSH enhances its biological stability. researchgate.net |

| C-terminal modification | Blocks the action of carboxypeptidases. nih.gov | The C-terminal amidation of α-MSH is a common feature. wikipedia.org |

Identification of Metabolites and Degradation Pathways

The primary degradation pathway for the parent molecule, α-MSH, involves the cleavage of the C-terminal valine by prolylcarboxypeptidase (PRCP), yielding α-MSH(1-12). nih.govnih.gov By inference, the principal metabolite of this compound is expected to be H-Mel-Trp-Gly-Lys-Pro-NH2 , resulting from the same enzymatic action. This metabolite would likely be inactive, as the C-terminal valine is crucial for the biological activity of α-MSH fragments. nih.gov

Further degradation of this primary metabolite and the parent peptide could occur through the action of other endo- and exopeptidases. Cleavage at the Trp-Gly bond by chymotrypsin-like enzymes or at the Lys-Pro bond by trypsin-like enzymes would result in smaller peptide fragments and individual amino acids. The final degradation products would be the constituent amino acids, which would then enter the general amino acid pool in the body.

A hypothetical degradation pathway for this compound is outlined below:

Primary Inactivation: Cleavage of the Pro-Val bond by prolylcarboxypeptidase.

this compound → H-Mel-Trp-Gly-Lys-Pro-NH2 + Valine

Secondary Fragmentation: Further cleavage of the peptide backbone by endopeptidases.

H-Mel-Trp-Gly-Lys-Pro-NH2 → H-Mel-Trp-NH2 + H-Gly-Lys-Pro-NH2 (via chymotrypsin-like activity)

H-Mel-Trp-Gly-Lys-Pro-NH2 → H-Mel-Trp-Gly-Lys-OH + Proline (via trypsin-like activity, assuming subsequent cleavage)

Final Catabolism: Breakdown into individual amino acids by various peptidases.

It is important to note that without direct experimental data on the metabolism of this compound, this proposed pathway remains inferential, based on the known degradation of its parent molecule, α-MSH.

Future Research Directions

Exploration of Novel Melanocortin Receptor Ligands Inspired by H-Mel-Trp-Gly-Lys-Pro-Val-NH2

Future research will focus on creating synthetic analogs with improved receptor selectivity and potency. For instance, creating cyclic versions of the peptide can enhance stability and receptor binding affinity. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically substituting amino acids within the Trp-Gly-Lys-Pro-Val sequence, researchers can identify which residues are key for interaction with specific melanocortin receptors. This approach has already led to the development of potent and selective ligands for MC3R and MC5R. nih.govnih.gov These new molecules could lead to therapies for a range of conditions, from obesity and metabolic disorders to inflammatory diseases. nih.govnih.gov

| Analog Type | Target Receptor(s) | Key Modification(s) | Observed Effect | Reference(s) |

| Cyclic Analogs | MC3R, MC5R | Disulfide bridges, D-amino acid substitutions | Potent and selective antagonism | nih.gov |

| Linear Analogs | MC1R, MC3R, MC4R, MC5R | Nle substitution for Met, D-Phe substitution | Increased potency and stability | nih.gov |

| Hybrid Peptides | MC3R, hMC4R, hMC5R | Fusion with β-MSH C-terminal fragment | Selective antagonism | nih.gov |

Elucidating Undiscovered Biological Functions of the C-Terminal α-MSH Fragment

While the role of α-MSH in pigmentation and inflammation is well-documented, its C-terminal fragments may possess unique and as-yet-undiscovered biological functions. oup.comwikipedia.org The tripeptide KPV (Lys-Pro-Val), the C-terminal end of this compound, is known to have potent anti-inflammatory effects without the pigmentary side effects of the full α-MSH molecule. oup.comnih.gov This suggests that fragments can retain or even specialize in certain activities of the parent hormone.

Recent studies have revealed that C-terminal fragments of α-MSH exhibit significant antibacterial activity against pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov The mechanism involves damaging the bacterial cell membrane. nih.govnih.gov This opens up a new therapeutic avenue for these peptides in combating antibiotic-resistant infections. Future research will likely explore the full spectrum of antimicrobial activity of these fragments against various bacteria and fungi. Furthermore, investigations may uncover roles in other physiological processes such as nerve regeneration, wound healing, or modulation of the central nervous system, where melanocortin signaling is known to be active. genscript.comnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Action

To fully grasp how peptides like this compound exert their effects, a systems-level approach is necessary. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular and physiological responses to these peptides. This approach moves beyond studying a single receptor or signaling pathway and allows for the discovery of complex interaction networks. oup.com

For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the peptide, researchers can identify all the molecular players involved in its signaling cascade. oup.com This could reveal novel downstream targets and "off-target" effects that are not mediated by the known melanocortin receptors. Metabolomics can shed light on how the peptide influences cellular metabolism, which is particularly relevant given the role of melanocortin signaling in energy homeostasis. oup.comendocrine.org This integrated, data-rich approach will be instrumental in building predictive models of peptide action and identifying new therapeutic opportunities and potential biomarkers for disease.

Advancements in Targeted Imaging Probe Development using this compound Motifs

The overexpression of certain melanocortin receptors, particularly the melanocortin 1 receptor (MC1R), on the surface of melanoma cells makes them an excellent target for diagnostic imaging. nih.govaacrjournals.orgimrpress.com Peptides derived from α-MSH, including its C-terminal fragments, can be used as "homing devices" to deliver imaging agents specifically to tumors.

Future advancements in this area will focus on developing more sensitive and specific imaging probes. This involves conjugating the peptide motif to various imaging agents, such as:

Fluorescent dyes for optical imaging, which can be used for real-time image guidance during surgery. nih.govacs.org

Radionuclides for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, which allow for whole-body visualization of tumors and their metastases. nih.govnih.gov

Researchers are continuously refining these probes to improve their tumor uptake, reduce accumulation in healthy tissues like the kidneys, and enhance their stability in the bloodstream. nih.govnih.gov The development of multimodal probes, which combine different imaging capabilities (e.g., fluorescence and radionuclide), is also a promising direction. These advanced imaging tools have the potential to revolutionize cancer diagnosis, staging, and treatment monitoring. nih.govumsystem.edu

| Imaging Modality | Probe Component | Target | Application | Reference(s) |

| Optical Imaging | Near-infrared fluorescent dyes (e.g., IRDye 800CW, Cy5) | MC1R | Intraoperative detection of melanoma | nih.govacs.org |

| PET/SPECT Imaging | Radionuclides (e.g., 111In, 64Cu, 18F, 99mTc) | MC1R | Diagnosis and staging of metastatic melanoma | nih.govnih.gov |

| Multimodal Imaging | Combination of imaging agents | MC1R | Enhanced diagnostic accuracy | umsystem.edu |

Q & A

Q. What preclinical experimental details are required when reporting studies involving H-Mel-Trp-Gly-Lys-Pro-Val-NH2?

Methodological Answer: Researchers must adhere to NIH guidelines for preclinical reporting, including full descriptions of animal/cell line sources, experimental protocols, and statistical methods. For example, specify the peptide’s synthesis method (e.g., solid-phase synthesis), purity (>95% by HPLC), and characterization (mass spectrometry, amino acid analysis). Include supplier details (e.g., Biosynth s.r.o., SK-836 05 Bratislava) and institutional review board approvals for animal/human studies .

Q. How can researchers validate the bioactivity of this compound in antiviral assays?

Methodological Answer: Design dose-response experiments using pseudotyped SARS-CoV-2 or live virus models. Include controls (e.g., untreated cells, vehicle controls) and measure viral replication via RT-qPCR or plaque assays. Validate peptide stability under experimental conditions (e.g., serum stability assays). Reproducibility requires triplicate runs and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What are the best practices for synthesizing and characterizing this compound?

Methodological Answer: Use Fmoc-based solid-phase peptide synthesis (SPPS) with resin cleavage in TFA/water. Purify via reverse-phase HPLC and confirm identity using MALDI-TOF mass spectrometry. Report retention times, column specifications (C18, 5 µm), and gradient conditions. Include amino acid analysis for sequence verification and endotoxin testing for in vivo applications .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue penetration, and metabolic stability. Compare in vitro IC₅₀ values with in vivo plasma concentrations. Use imaging techniques (e.g., fluorescently labeled peptide) to track distribution. Address discrepancies by adjusting dosing regimens or exploring prodrug strategies .

Q. What machine learning (ML) approaches can optimize peptide design and activity prediction for derivatives of this compound?

Methodological Answer: Train supervised ML models (e.g., random forests, neural networks) on datasets combining structural descriptors (e.g., amino acid hydrophobicity, charge) and bioactivity data. Use cross-validation to avoid overfitting and prioritize real-world sample diversity. Incorporate parameters like solubility and metabolic stability to improve translational relevance .

Q. How can researchers ensure statistical rigor in analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use Bayesian statistics for small sample sizes or hierarchical modeling for multi-experiment datasets. Report confidence intervals and effect sizes. For time-course data, employ mixed-effects models to account for variability .

Q. What advanced structural analysis techniques are recommended for studying this compound interactions with target receptors?

Methodological Answer: Utilize nuclear magnetic resonance (NMR) or cryo-EM to resolve binding conformations. Perform molecular dynamics simulations (e.g., GROMACS) to predict interaction hotspots. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics/affinity. Limit figures to 2–3 key structural insights to avoid clutter .

Tables for Key Data

Table 1: Preclinical Reporting Checklist for this compound Studies

Table 2: Recommended Analytical Techniques for Structural Characterization

| Technique | Application | Key Output |

|---|---|---|

| MALDI-TOF MS | Molecular weight verification | m/z ratio |

| Reverse-Phase HPLC | Purity assessment | Retention time |

| SPR/ITC | Binding affinity (KD) | Thermodynamic data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.